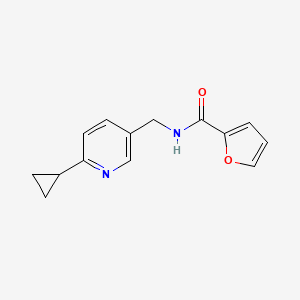

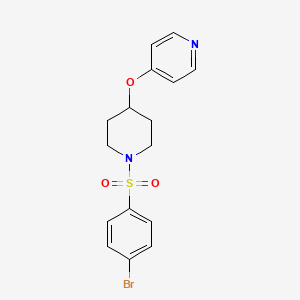

![molecular formula C17H15N3O2S B2376120 5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide CAS No. 1795084-44-4](/img/structure/B2376120.png)

5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of tetrahydrobenzo[d]thiazole .

Synthesis Analysis

The synthesis of this compound involves the use of various chemical reactions. In one study, a series of tetrahydrobenzo[d]thiazoles were synthesized . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in the synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a phenyl ring and a tetrahydrobenzo[d]thiazol-2-yl group. The presence of these groups contributes to the compound’s biological activity .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The exact reactions depend on the specific synthesis process used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, one study found that a related compound had a melting point of 210–212°C .Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to 5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide have been extensively studied for their antimicrobial properties. For example, a study on novel Schiff bases derived from 2-aminobenzothiazole nucleus demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the potential of thiazole derivatives as antibacterial agents (Palkar et al., 2017). Similarly, other derivatives have been evaluated for their antimicrobial activities against a range of bacterial and fungal strains, highlighting the versatility of these compounds in addressing different types of microbial infections (Jadhav et al., 2017).

Anticancer Properties

Research into thiazole and oxazole derivatives also extends into their anticancer applications. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that these compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to etoposide, a reference drug. This suggests that modifications to the thiazole core can significantly impact anticancer efficacy (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit kinases such as ck2 and gsk3β . These kinases play crucial roles in cellular signaling pathways, affecting cell growth, proliferation, and survival.

Mode of Action

It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition . This implies that the compound may interact with its targets, possibly through the formation of hydrogen bonds or other types of molecular interactions, leading to the inhibition of the kinase activity.

Biochemical Pathways

Given its potential inhibitory effect on kinases like ck2 and gsk3β , it can be inferred that it may impact pathways related to cell growth, proliferation, and survival. These kinases are involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and cellular responses to DNA damage.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it is difficult to outline its impact on bioavailability. The design and development of green chemistry techniques, which consider factors like solubility and stability, can influence the pharmacokinetic properties of similar compounds .

Result of Action

Given its potential inhibitory effect on kinases like ck2 and gsk3β , it can be inferred that it may inhibit cell growth and proliferation, and possibly induce cell death.

properties

IUPAC Name |

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(20-17-19-12-8-4-5-9-14(12)23-17)16-18-10-13(22-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAADOLWXWCBSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

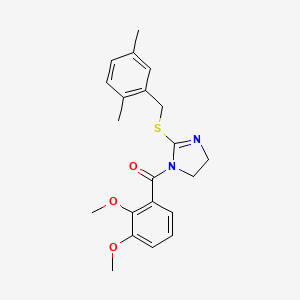

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)

![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)

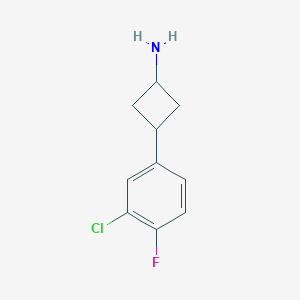

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)

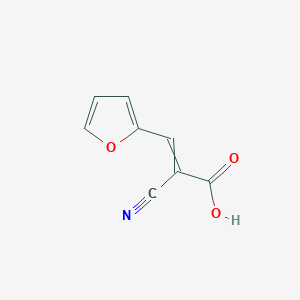

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)